molecular formula C28H58N2 B14302374 1,2-Didodecylhexahydropyridazine CAS No. 116624-55-6

1,2-Didodecylhexahydropyridazine

Cat. No.: B14302374
CAS No.: 116624-55-6
M. Wt: 422.8 g/mol
InChI Key: PNIYPBMYDXCERT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1,2-Didodecylhexahydropyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of dodecylamine with a suitable dicarbonyl compound, followed by cyclization to form the hexahydropyridazine ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

1,2-Didodecylhexahydropyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include alkyl halides and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of alkanes or alcohols.

Scientific Research Applications

1,2-Didodecylhexahydropyridazine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers are exploring its potential as a bioactive molecule with antimicrobial and antifungal properties. Its long alkyl chains may enhance its ability to interact with biological membranes.

    Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed to fully understand its pharmacological effects.

    Industry: The compound’s surfactant properties make it useful in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism by which 1,2-Didodecylhexahydropyridazine exerts its effects is not fully understood. it is believed to interact with cellular membranes due to its amphiphilic nature, which allows it to integrate into lipid bilayers. This interaction may disrupt membrane integrity and function, leading to various biological effects. The compound may also target specific proteins or enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

1,2-Didodecylhexahydropyridazine can be compared to other pyridazine derivatives, such as:

    1,2-Dimethylpyridazine: This compound has shorter alkyl chains and different chemical properties, making it less effective as a surfactant.

    1,2-Diphenylpyridazine:

    1,2-Dioctylpyridazine: With medium-length alkyl chains, this compound has intermediate properties between this compound and 1,2-Dimethylpyridazine.

The uniqueness of this compound lies in its long alkyl chains, which impart specific physical and chemical properties that are advantageous for certain applications.

Properties

CAS No.

116624-55-6

Molecular Formula

C28H58N2

Molecular Weight

422.8 g/mol

IUPAC Name

1,2-didodecyldiazinane

InChI

InChI=1S/C28H58N2/c1-3-5-7-9-11-13-15-17-19-21-25-29-27-23-24-28-30(29)26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3

InChI Key

PNIYPBMYDXCERT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCCCN1CCCCCCCCCCCC

Origin of Product

United States

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